what is the chemical structure of 3-Chloro-L-Tyrosine
what is the chemical structure of 3-Chloro-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. It serves as a critical biomarker for inflammatory diseases and oxidative stress, specifically indicating the activity of the enzyme myeloperoxidase (MPO). This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological significance, and detailed experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in biochemical research and pharmaceutical development.
Chemical Structure and Identification
3-Chloro-L-tyrosine is structurally characterized by a tyrosine core with a chlorine atom substituted at the third position of the phenol ring, ortho to the hydroxyl group.[1]
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IUPAC Name : (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid[1]
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Synonyms : 3-Chlorotyrosine, Monochlorotyrosine, Cl-Tyr[1]
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CAS Number : 7423-93-0[1]
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Molecular Formula : C₉H₁₀ClNO₃[1]
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SMILES : N--INVALID-LINK--C(O)=O
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InChI : 1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Physicochemical Properties
The key quantitative properties of 3-Chloro-L-tyrosine are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Source |
| Molecular Weight | 215.63 g/mol | [1] |
| Appearance | White to off-white powder | Sigma-Aldrich |
| Melting Point | 249 °C (literature) | |
| Optical Rotation | [α]24/D −2°, c = 1 in 1 M HCl | |
| Assay Purity | ≥97% |
Biological Significance and Pathway
3-Chloro-L-tyrosine is a non-proteinogenic amino acid that is not incorporated into proteins during translation but is formed post-translationally through the action of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme released by neutrophils and monocytes at sites of inflammation.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] This highly reactive species then chlorinates the phenol ring of L-tyrosine residues in proteins to form 3-Chloro-L-tyrosine.[1]
Consequently, elevated levels of 3-Chloro-L-tyrosine in tissues and plasma serve as a specific biomarker for MPO-catalyzed oxidative damage and are associated with various inflammatory conditions, including cardiovascular diseases.[1]
Formation Pathway of 3-Chloro-L-Tyrosine
The following diagram illustrates the biochemical pathway leading to the formation of 3-Chloro-L-tyrosine during an inflammatory response.
Caption: Myeloperoxidase-mediated formation of 3-Chloro-L-Tyrosine.
Experimental Protocols
Synthesis of 3-Chloro-L-tyrosine
Two primary methods for the synthesis of 3-Chloro-L-tyrosine are chemical synthesis and enzymatic synthesis.
5.1.1 Chemical Synthesis via Direct Chlorination
This protocol describes the synthesis of 3-Chloro-L-tyrosine from L-tyrosine using N-chlorosuccinimide (NCS) as the chlorinating agent.
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Materials:
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L-Tyrosine
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N-chlorosuccinimide (NCS)
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Methanol (MeOH)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Standard laboratory glassware and magnetic stirrer
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Procedure:
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Suspend L-tyrosine in methanol in a round-bottom flask.
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Cool the suspension in an ice bath.
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Add N-chlorosuccinimide (1.0 equivalent) portion-wise to the stirred suspension over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography. For purification, dissolve the residue in a minimal amount of hot water, allow it to cool slowly to form crystals, and then collect the crystals by filtration.
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Wash the purified crystals with cold water and dry under vacuum.
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5.1.2 Enzymatic Synthesis using Tyrosine Phenol-Lyase
This method utilizes an engineered tyrosine phenol-lyase (TPL) to catalyze the synthesis from 3-chlorophenol and sodium pyruvate.[2][3]
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Materials:
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3-Chlorophenol
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Sodium pyruvate
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Ammonium chloride (NH₄Cl)
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Recombinant tyrosine phenol-lyase (e.g., M379V mutant from Citrobacter freundii)[3]
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Phosphate buffer (pH 8.0)
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Incubator shaker
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Procedure:
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Prepare a reaction mixture containing phosphate buffer, 3-chlorophenol, sodium pyruvate, and ammonium chloride.
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Add the purified recombinant TPL enzyme to the mixture.
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Incubate the reaction at a controlled temperature (e.g., 21-30°C) with constant shaking for 24 hours.[3]
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Monitor the formation of 3-Chloro-L-tyrosine using HPLC.
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Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heat).
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Purify the product from the reaction mixture using ion-exchange chromatography.
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Quantification in Human Plasma by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of free 3-Chloro-L-tyrosine in human plasma, adapted from established methodologies.
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Materials and Equipment:
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Human plasma samples
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Internal standard (e.g., ¹³C-labeled 3-Chloro-L-tyrosine)
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Formic acid (FA)
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Methanol (MeOH)
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Acetonitrile (ACN)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
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Centrifuge and vortex mixer
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Procedure:
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Sample Preparation:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add the internal standard solution.
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Precipitate proteins by adding 400 µL of cold acetonitrile.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Column: A suitable C18 reversed-phase column.
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in methanol.
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Gradient: A typical gradient would be: 0-0.7 min (10% B), 0.7-5.0 min (10-40% B), 5.0-5.5 min (40-95% B), 5.5-6.5 min (95% B), followed by re-equilibration.
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Flow Rate: 0.3-0.5 mL/min.
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Injection Volume: 10-20 µL.
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Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Monitor specific precursor-to-product ion transitions for 3-Chloro-L-tyrosine and its internal standard.
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Data Analysis:
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Quantify the concentration of 3-Chloro-L-tyrosine by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
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Applications in Research and Development
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Biomarker of Disease: As a specific product of MPO activity, 3-Chloro-L-tyrosine is a valuable biomarker for diseases characterized by neutrophilic inflammation and oxidative stress, such as atherosclerosis, cardiovascular disease, and some cancers.
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Pharmaceutical Development: It can be used as a specialized amino acid building block in peptide synthesis to create novel therapeutic agents. The introduction of a chlorine atom can alter the pharmacological properties of a peptide, potentially enhancing its efficacy or stability.
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Biochemical Research: Studying the formation and effects of 3-Chloro-L-tyrosine provides insights into the mechanisms of oxidative damage to proteins and the pathophysiology of inflammatory diseases.
